REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1.[CH3:9][O:10][CH3:11].[Cu:22].[K+:21].[OH-:20].[c:12]1([OH:13])[cH:14][cH:15][c:16]([OH:17])[cH:18][cH:19]1>>[CH3:9][O:10][CH3:11].[c:2]1([O:13][c:12]2[cH:14][cH:15][c:16]([OH:17])[cH:18][cH:19]2)[cH:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
|
|
Type
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product
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Smiles
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COC
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Name
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|
Type
|
product
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Smiles
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Oc1ccc(Oc2ccc(Cl)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |